Menazon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

LOW SOLUBILITY IN WATER & ORG SOLVENTS

GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS

AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL

In water, 240 mg/l at 20 °C

Synonyms

Canonical SMILES

Chemical Identity & Properties

| Property Category | Details |

|---|---|

| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1] |

| CAS Registry Number | 78-57-9 [1] |

| Molecular Formula | C₆H₁₂N₅O₂PS₂ [1] |

| Molecular Weight | 281.30 g/mol [1] |

| Chemical Class | Organophosphate, Organothiophosphate [1] |

| Mode of Action | Systemic acetylcholinesterase (AChE) inhibitor [1] |

| Physical State | Colourless crystalline powder [1] |

| Melting Point | 165 °C (decomposes before boiling) [1] |

| Water Solubility | 240 mg/L at 20 °C (moderate) [1] |

| Octanol-Water Partition Coefficient (Log P) | 1.2 (indicates low lipophilicity) [1] |

Historical Use & Regulatory Status

| Aspect | Details |

|---|---|

| Primary Historical Use | Insecticide used as seed dressing or soil treatment to control sucking and chewing insects (e.g., aphids) [1] |

| Example Applications | Sugarbeet, Groundnuts, Potatoes [1] |

| Example Formulations | Sayphos, Saphizon [1] |

| Introduction Date | 1960s [1] |

| Current Status in the EU | Not approved [1] |

| Current Status in the US | Not approved; registration discontinued [2] |

| Status in India | Banned from manufacture, import, and use [3] |

| WHO Classification | Obsolete [2] |

Mechanism of Action and Research Insights

Menazon's primary mode of action is the inhibition of acetylcholinesterase (AChE) in the nervous system [1]. Research has also explored its potential to induce oxidative stress.

The following diagram illustrates the established and hypothesized pathways of this compound's toxicity based on research studies:

This compound's primary AChE inhibition and secondary oxidative stress pathways.

Detailed Experimental Methodology

For researchers investigating the mechanisms of organophosphate toxicity, the following detailed methodology from a key study on this compound-induced oxidative stress is provided.

Chronic Toxicity and Oxidative Stress in Rat Red Blood Cells (RBCs) [4] This 2006 study investigated the relationship between chronic this compound exposure and oxidative stress in a rat model.

- Animal Model and Groups: Adult rats were divided into several groups, including a control group and experimental groups receiving this compound at different concentrations (50, 100, 500, and 1000 ppm) administered over a 2-week period [4].

- Sample Collection: After the exposure period, blood samples were collected from the rats for analysis [4].

- Key Biomarkers and Assays: The following parameters were measured in the RBCs:

- Acetylcholinesterase (AChE) Activity: Measured using an improved Ellman procedure, which spectrophotometrically tracks the hydrolysis of acetylthiocholine iodide. Results showed a dose-dependent decrease in AChE activity, confirming the compound's primary neurotoxic action [4].

- Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels, a byproduct of lipid peroxidation. A significant increase in MDA was observed, indicating oxidative damage to cell membranes [4].

- Antioxidant Enzymes:

- Superoxide Dismutase (SOD) Activity: Measured using a spectrophotometric assay based on the reduction of a tetrazolium salt. Activity was significantly increased in exposed groups [4].

- Catalase (CAT) Activity: Measured according to the method of Aebi, which monitors the decomposition of hydrogen peroxide. Activity was also significantly increased [4].

- Statistical Analysis and Correlation: The study found that the increase in RBC lipid peroxidation correlated well with the inhibition of RBC AChE activity. The elevated activities of CAT and SOD were interpreted as a compensatory biological response to the oxidative stress induced by this compound [4].

Current Research Applications

While no longer used in agriculture, this compound remains a compound of interest in specific, controlled research contexts [2]:

- Mechanistic Toxicology Studies: It serves as a model compound for studying the mechanisms of organophosphate poisoning, particularly the relationship between AChE inhibition and secondary oxidative stress pathways [4] [2].

- Biosensor Development: Researchers explore this compound's properties to develop and calibrate novel biosensors for detecting organophosphate contamination in the environment [2].

References

Menazon: Chemical Identity and Key Properties

Menazon is an organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor. The table below summarizes its core chemical and biochemical characteristics [1] [2].

| Property | Description |

|---|---|

| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1] |

| CAS Registry Number | 78-57-9 [1] [2] |

| Chemical Formula | C₆H₁₂N₅O₂PS₂ [1] [2] |

| Molecular Weight | 281.30 g/mol [1] [2] |

| Pesticide Type | Obsolete organophosphate insecticide (seed dressing) [1] |

| Mode of Action | Systemic acetylcholinesterase (AChE) inhibitor [1] |

| IRAC MoA Classification | 1B (Organophosphates) [1] |

| Physical State | Colourless crystalline powder [1] |

| Melting Point | 165 °C [1] |

| Water Solubility | 240 mg/L at 20°C (moderate) [1] |

Mechanism of Acetylcholinesterase Inhibition

This compound is an irreversible inhibitor of acetylcholinesterase, meaning it permanently inactivates the enzyme until the body synthesizes new ones [3].

AChE Catalytic Mechanism: The normal function of AChE is to rapidly terminate nerve impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. The catalytic process occurs at the esteratic subsite, which features a catalytic triad of amino acids: serine (Ser-200), histidine (His-440), and glutamate (Glu-327) [3] [4]. The serine residue plays a critical role in nucleophilic attack on the substrate [3].

Inhibition by this compound: As an organophosphate, this compound phosphorylates the critical serine residue within AChE's active site. This phosphorylation blocks the enzyme's ability to bind and hydrolyze acetylcholine, leading to an accumulation of ACh in the synaptic cleft. This excess ACh causes hyperstimulation of muscarinic and nicotinic receptors, resulting in disrupted neurotransmission and the toxic effects associated with organophosphate poisoning [3].

The following diagram illustrates this inhibition mechanism:

This compound inhibits AChE by phosphorylating a critical serine residue, preventing acetylcholine breakdown [3].

Experimental Assays for AChE Inhibition

The following table summarizes key experimental approaches used to study AChE inhibition, applicable to this compound and other inhibitors. These methods allow researchers to determine inhibitory potency (IC₅₀), study inhibition kinetics, and visualize enzyme-ligand interactions [5] [6] [7].

| Method | Principle | Key Reagents/Components | Typical Workflow |

|---|

| Ellman's Spectrophotometric Assay [6] [7] | AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion measured at 412 nm. | Acetylthiocholine (substrate), DTNB (chromogen), electric eel/brain AChE [6] [7]. | 1. Incubate AChE with inhibitor. 2. Add substrate and DTNB. 3. Monitor absorbance change over time. | | Colorimetric Biosensor (Dipstick) [6] | AChE immobilized on cellulose hydrolyzes chromogenic substrate (e.g., indoxylacetate), producing a color change (blue indigo) inhibited by neurotoxins. | Cellulose matrix, immobilized AChE, indoxylacetate or other chromogenic substrate [6]. | 1. Apply sample to biosensor. 2. Incubate. 3. Add substrate or use pre-loaded substrate. 4. Assess color intensity by naked eye or scanner. | | Kinetic Analysis [7] | Determines mode of inhibition (competitive, non-competitive, mixed) and constants (Ki, Km, Vmax) by measuring reaction rates at varying substrate/inhibitor concentrations. | Microplate reader, varying concentrations of substrate (acetylthiocholine) and inhibitor [7]. | 1. Measure initial reaction rates under different conditions. 2. Plot data (e.g., Lineweaver-Burk). 3. Determine inhibition model and constants. | | Molecular Docking [7] | Computational simulation predicts binding conformation and affinity between inhibitor (ligand) and AChE active site. | AChE crystal structure (e.g., from Protein Data Bank), ligand structure, docking software [7]. | 1. Prepare protein and ligand structures. 2. Define active site (e.g., CAS, PAS). 3. Run docking simulation. 4. Analyze binding pose and interactions. |

The workflow for a typical colorimetric biosensor assay can be visualized as follows:

Generalized workflow for a colorimetric AChE biosensor assay used in inhibitor screening [6].

Research Context and Modern Alternatives

While this compound itself is an obsolete pesticide, research on its mechanism remains relevant for understanding organophosphate toxicity and detoxification strategies [3] [2]. Furthermore, the AChE inhibition assay is a vital tool in modern drug discovery, particularly for neurodegenerative diseases like Alzheimer's [4] [8].

Current research explores new classes of AChE inhibitors, including:

- Natural Flavonoids: Compounds like quercetin and apigenin show AChE inhibitory and neuroprotective effects [8].

- Bioactive Peptides: Protein-derived peptides from food sources (e.g., yellow field pea) have demonstrated potent AChE inhibition in vitro [7].

References

- 1. This compound (Ref: ENT 25760 ) - AERU [sitem.herts.ac.uk]

- 2. Buy this compound | 78-57-9 [smolecule.com]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors in the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 5. A colorimetric assay for acetylcholinesterase activity and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and performance of a colorimetric biosensor ... [pmc.ncbi.nlm.nih.gov]

- 7. In vitro inhibition of acetylcholinesterase activity by yellow ... [frontiersin.org]

- 8. Mechanistic and Therapeutic Insights into Flavonoid-Based ... [mdpi.com]

What We Know About Related Pesticides

While direct data on Menazon is unavailable, research on other organophosphorus pesticides can illustrate the type of environmental fate and toxicity data that researchers typically seek. The table below summarizes key information for diazinon as an example:

| Pesticide | Key Environmental Fate & Toxicity Data | Primary Degradation Methods |

|---|

| Diazinon | • Water Solubility: 40 mg/L at 25°C [1] • Octanol-Water Partition Coefficient (log Kow): 3.81 [1] • Toxicity (LD50): Varies by organism; classified as moderately hazardous (Class II) by WHO [1] • Primary Toxic Mechanism: Inhibits acetylcholinesterase (AChE), causing neurotoxicity [1] | • Microbial Degradation: By strains like Ochrobactrum sp. and Serratia marcescens [1] • Enzymatic Degradation: Via hydrolases, laccases, and cytochrome P450 [1] • Advanced Oxidation Processes (AOPs): Electro-Fenton process achieved high degradation efficiency [2] |

Experimental Workflow for Pesticide Analysis

Although specific protocols for this compound are not found, the diagram below outlines a generalized experimental workflow for studying the environmental fate and toxicity of a pesticide, integrating concepts from the broader literature [3]. This can serve as a framework for designing a this compound study.

Generalized workflow for pesticide fate and toxicity analysis.

How to Proceed with this compound Research

Given the lack of direct data, you may need to pursue alternative research strategies:

- Broaden Your Search: Use specialized scientific databases like PubMed, Scopus, or American Chemical Society publications. Search for "this compound" specifically, and also try its IUPAC name or CAS Registry Number, which may yield more precise results.

- Consult Historical Regulations: Older regulatory documents from agencies like the U.S. Environmental Protection Agency (EPA) or the World Health Organization (WHO) might contain reviews on this compound's use and environmental behavior.

- Apply General Principles: In the absence of specific data, the general environmental fate principles and experimental frameworks used for well-studied organophosphorus pesticides can provide a reasonable starting point for hypothesis-driven research on this compound.

References

Mechanism of Action and Toxicity

Menazon's primary toxic effect comes from inhibiting acetylcholinesterase. The diagram below illustrates this process and a potential mitigation strategy.

This compound requires metabolic activation to inhibit AChE, leading to toxic effects. Research explores inhibiting this activation with menadione [1].

Quantitative Toxicity Data

The table below provides a consolidated view of key toxicity data and physicochemical properties for this compound.

| Aspect | Details |

|---|---|

| Mammalian Toxicity (Acute Oral LD₅₀) | Rat: 890 mg/kg [2] |

| Ecotoxicity | Birds (Acute LD₅₀): 487 mg/kg [2] |

| Physicochemical Properties | Water Solubility (at 20°C): 240 mg/L (Moderate) [2] Log P: 1.2 (Low) [2] | | Oxidative Stress (RBC study in Rats) | Findings: Increased CAT/SOD activity, decreased AChE activity, increased lipid peroxidation after 2-week exposure [3] |

Experimental Protocol for Assessing Toxicity

For researchers, the following methodology from published studies can serve as a guide for evaluating this compound-induced oxidative stress.

- Animal Model: Laboratory rats [3].

- Dosing Regimen: this compound administered via diet at concentrations of 50, 100, 500, and 1000 ppm for a duration of 2 weeks to assess chronic effects [3].

- Tissue Sampling: Collect red blood cells (RBCs) for analysis [3].

- Biomarker Analysis:

- AChE Activity: Measure activity spectrophotometrically, using the improved Ellman procedure which monitors the formation of a yellow anion from acetylthiocholine iodide [3].

- Antioxidant Enzymes: Assess the activities of catalase (CAT) and superoxide dismutase (SOD) in the RBCs. The protocol for catalase can be based on the method described by Aebi (1984) [3].

- Lipid Peroxidation: Quantify as a marker of oxidative damage [3].

- Data Correlation: Analyze the relationship between the inhibition of RBC AChE activity and the increase in RBC lipid peroxidation [3].

Research Implications & Future Directions

Although this compound is obsolete, research provides valuable insights. The exploration of menadione to inhibit the CYP450-mediated activation of organophosphates represents a novel approach to mitigating toxicity [1]. Studying the oxidative stress pathway helps understand the secondary mechanisms of organophosphate toxicity beyond AChE inhibition [3].

References

Menazon: Mechanism of Action and Properties

Menazon acts as a systemic acetylcholinesterase (AChE) inhibitor [1] [2]. By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synapses of the nervous system, leading to its accumulation, continuous nerve impulse transmission, paralysis, and eventual death of the insect [1] [2].

The table below summarizes key technical data for this compound:

| Property | Description / Value |

|---|---|

| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1] |

| CAS Registry Number | 78-57-9 [1] [2] |

| Molecular Formula | C₆H₁₂N₅O₂PS₂ [1] [2] |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] [2] |

| IRAC MoA Classification | 1B (Organophosphates) [1] |

| Chemical Class | Organophosphate insecticide; Organothiophosphate insecticide [1] |

| Water Solubility | 240 mg/L at 20°C [1] |

| Octanol-Water Partition Coefficient (Log P) | 1.2 [1] |

| Mammalian Acute Oral LD₅₀ | 890 mg/kg (moderate toxicity) [1] |

Modern Computational Methods for Drug-Target Interaction

While this compound is not a current drug, modern computational biology provides powerful frameworks for predicting drug-target interactions. These methods are highly relevant for researchers investigating mechanisms of action.

Probabilistic Matrix Factorization (PMF)

PMF is a collaborative filtering algorithm that predicts unknown drug-target interactions by decomposing a known interaction matrix into lower-dimensional latent variable matrices [3].

- Experimental Workflow: The process involves defining the drug-target interaction network as a bipartite graph, organizing known interactions into a matrix, and using gradient descent to learn latent variables that best approximate known interactions while avoiding overfitting [3].

- Key Application: This method is particularly useful for drug repurposing and has been shown to group drugs based on therapeutic effects rather than structural similarity [3].

Workflow of the PMF method for predicting drug-target interactions.

Network-Based Drug Combination Prediction

Another advanced approach analyzes the network proximity between drug targets and disease modules within the human protein-protein interactome [4]. The separation score (sAB) quantifies the relationship between two drugs' targets [4].

- Key Finding: For a drug combination to be therapeutically effective, the targets of both drugs should hit the disease module but target separate network neighborhoods (a "Complementary Exposure" configuration) [4].

- Methodology: This approach integrates large-scale data from protein-protein interactions, drug-target profiles, and disease-associated proteins to make mechanistic, network-driven predictions [4].

The "Complementary Exposure" model for effective drug combinations, where two drugs target separate neighborhoods within the same disease module [4].

Research Implications and Future Directions

This compound serves as a classic example of acetylcholinesterase inhibition, but its status as an obsolete pesticide means it is not a model for modern human drug development [1] [2]. The computational methodologies highlighted represent the current frontier for rational drug and combination therapy discovery.

For researchers, focusing on these modern computational techniques provides a more fruitful path for understanding polypharmacology and de novo drug-target interactions than further investigation into this compound itself.

References

Comprehensive Technical Review of Menazon: Chemistry, Toxicology, and Research Applications

Introduction and Historical Context

Menazon (CAS 78-57-9) represents a significant milestone in the development of organophosphate insecticides during the mid-20th century. First developed in the 1950s, this compound emerged from the extensive organophosphate research programs that followed the pioneering work of Gerhard Schrader in the 1930s-1940s. This compound was specifically engineered as a systemic aphicide, characterized by its unique structural configuration incorporating a triazine moiety alongside the characteristic organophosphate structure. Imperial Chemical Industries (ICI) played a crucial role in its development and commercialization, promoting it as "the safe systemic aphis killer" in their 1963 publications. The compound's systemic properties allowed it to be absorbed by plant roots and transported throughout plant tissues, distinguishing it from contact insecticides and enabling effective control of sucking insects, particularly aphids, through soil or seed treatment applications [1].

The historical significance of this compound lies in its position within the broader organophosphate revolution that began in the 1950s, alongside compounds such as dimethoate, demeton-S-methyl, mevinphos, and phorate. During its period of active use from the 1960s through the 1980s, this compound established itself as a specialized tool for aphid control across diverse agricultural systems, including sugar beets, groundnuts, potatoes, fruit crops, and various vegetable crops. Research conducted in the 1970s demonstrated its particular effectiveness against species such as Aphis fabae, Myzus persicae, and Acyrthosiphon pisum, with Ugandan studies showing effectiveness against Aphis craccivora (the vector of rosette disease in groundnuts) at application rates of 294 grams active ingredient per hectare [1].

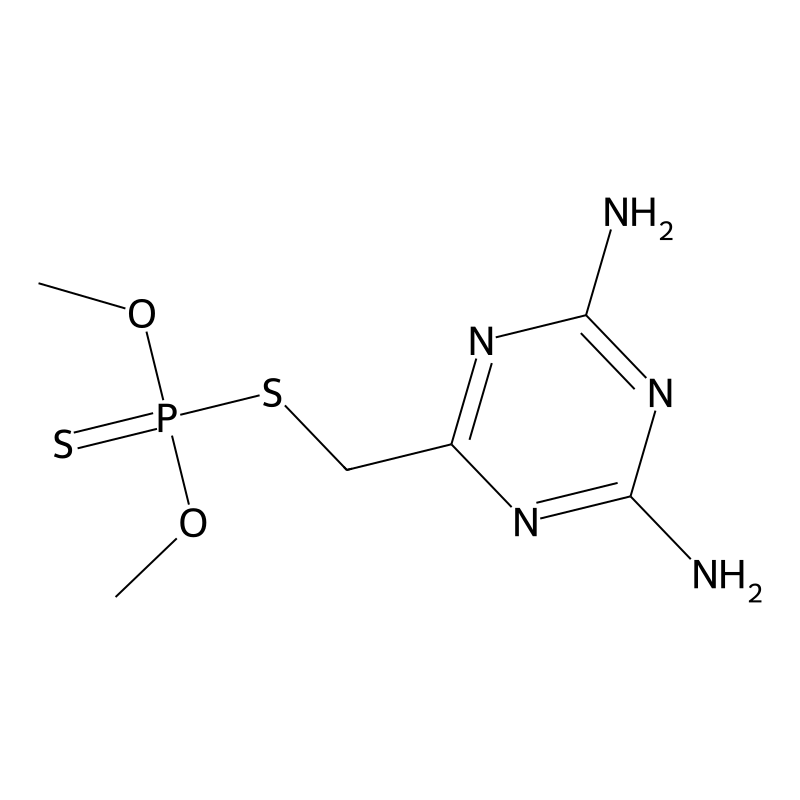

Chemical Profile and Properties

This compound, chemically designated as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, possesses a distinct molecular architecture that combines phosphorodithioate and triazine components. This hybrid structure contributes to its specific biological activities and physicochemical properties. The compound has a molecular formula of C₆H₁₂N₅O₂PS₂ and a molecular weight of 281.3 g/mol, forming colorless crystals with a melting point of 164-166°C [1].

Structural Characteristics

The this compound molecule features several notable structural elements:

- A phosphorodithioate group (dimethoxyphosphinothioylsulfanyl) that characterizes its organophosphate classification

- A triazine ring (1,3,5-triazine-2,4-diamine) that distinguishes it from other organophosphates

- A methyl bridge connecting the triazine and phosphorodithioate components

- Amino substituents at positions 4 and 6 of the triazine ring

This combination creates a molecule with both hydrophilic and lipophilic properties, contributing to its systemic activity in plants [1].

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Specification | Conditions |

|---|---|---|

| Molecular Formula | C₆H₁₂N₅O₂PS₂ | - |

| Molecular Weight | 281.3 g/mol | - |

| CAS Registry Number | 78-57-9 | - |

| Melting Point | 164-166°C | - |

| Water Solubility | 240 mg/L | 20°C |

| Solubility in Organic Solvents | 200 g/kg in 2-ethoxyethanol 250 g/kg in 2-methoxyethanol 150 g/kg in tetrahydrofurfuryl alcohol 100 g/kg in ethylene glycol | Room temperature | | General Solubility Profile | Low solubility in water & organic solvents Generally soluble to about 10-20% in hydroxylic solvents | Room temperature | | IUPAC Name | 6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | - | | SMILES Notation | COP(=S)(OC)SCC1=NC(=NC(=N1)N)N | - | | InChI Key | SUYHYHLFUHHVJQ-UHFFFAOYSA-N | - |

This compound demonstrates limited aqueous solubility (240 mg/L at 20°C) but shows appreciable solubility in hydroxylic solvents such as 2-ethoxyethanol (200 g/kg), 2-methoxyethanol (250 g/kg), tetrahydrofurfuryl alcohol (150 g/kg), and ethylene glycol (100 g/kg). This solubility profile reflects its amphiphilic character and contributes to its formulation characteristics and environmental behavior. The compound is commercially available as "Saphicol," a stable nonaqueous suspension containing 40% this compound [1] [2].

Historical Applications and Use Patterns

During its operational period, this compound was primarily employed for controlling sucking and chewing insects, with particular efficacy against aphid species that served as vectors for plant viral diseases. Its systemic properties made it particularly valuable for integrated pest management programs, as research indicated that it was relatively harmless to most non-target insect species and aphid predators, providing important selectivity in agricultural systems where preservation of beneficial insects was crucial [1].

Application Methods and Crop Uses

Table 2: Historical Use Patterns of this compound in Agriculture

| Application Method | Target Crops | Target Pests | Application Rate |

|---|---|---|---|

| Soil Treatment | Sugar beets, potatoes, various vegetables | Aphid species | Varies by crop and infestation |

| Seed Dressing | Groundnuts, various field crops | Aphid vectors | Standard formulation rates |

| Foliar Application | Fruit crops, vegetables, tobacco | Aphids, other sucking insects | 294 g active ingredient/hectare (example rate) |

| Systemic Uptake | Wide range of agricultural crops | Hidden feeding insects | Through root absorption |

The versatility of application methods allowed this compound to address pest problems that were challenging for traditional contact insecticides, particularly aphids feeding on the undersides of leaves or in protected plant tissues. The compound's ability to be absorbed through root systems and translocated to all plant parts made it especially valuable for controlling hidden feeding insects and providing residual protection against reinfestation. Studies conducted at Imperial College of Science and Technology demonstrated that this compound could provide effective aphid control while having differential effects on predatory insects such as Anthocoris species, highlighting its value in integrated pest management approaches [1].

Toxicological Profile and Mechanisms of Action

This compound functions primarily as an acetylcholinesterase (AChE) inhibitor, a mechanism shared with other organophosphate compounds. By binding to AChE in the nervous system, this compound reduces AChE activity, causing acetylcholine to accumulate in the synaptic cleft and impairing nerve transmission. This mechanism underlies its insecticidal activity and also contributes to its toxicity to non-target organisms, including mammals [3].

Mammalian Toxicity

The acute toxicity profile of this compound demonstrates moderate risk compared to some other organophosphates:

- Acute oral LD₅₀ in female rats: 1950 mg/kg

- Dermal LD₅₀: greater than 200 mg/kg

- Primary exposure routes: Inhalation, ingestion, and skin contact

Studies have shown that this compound can cause various health problems through these exposure routes, although it is generally considered less toxic than many other organophosphate insecticides [1] [2].

Neurotoxicity Mechanisms

Research on organophosphate pesticides, including this compound, has revealed several concordant signaling pathways that correlate with pathways identified in human Parkinson's disease. Studies using transcriptome sequencing (RNA-Seq) in pesticide-treated mice have identified several key pathways affected by organophosphate exposure:

- Axonal guidance signaling

- Wnt/β-catenin signaling

- IL-6 signaling

- Ephrin receptor signaling

- TGF-β signaling

- PPAR signaling

- G-protein coupled receptor signaling

These pathways represent potential mechanisms through which this compound and similar compounds may contribute to neurotoxic effects and neurodegenerative processes. Network analyses have identified Peroxisome proliferator activated receptor delta (Ppard) and G-Protein Coupled Receptors (GPCRs) as common genes in both ventral midbrain and striatum regions, suggesting their involvement in the neurotoxic response to organophosphate exposure [4].

This compound's impact on neurodegenerative pathways shows convergence with Parkinson's disease mechanisms.

Environmental Fate and Ecotoxicology

This compound demonstrates environmental persistence that varies depending on environmental conditions and media. The compound can persist in the environment for varying durations, contaminating soil and water bodies, and posing risks to non-target organisms like fish, birds, and beneficial insects. While specific half-life data for this compound is limited in the available literature, its behavior can be contextualized within the broader patterns observed for organophosphate pesticides [1].

Environmental Distribution and Degradation

Organophosphorus pesticides like this compound generally have a shorter half-life than organochlorines but can still pose significant environmental risks due to their higher acute toxicity. When applied to control pests, these compounds can migrate from farmlands to aquatic habitats via surface runoff. Recent research has detected various organophosphates in multiple environmental media, including surface water and agricultural soil, indicating their mobility and persistence in the environment [3].

The environmental transformation products of organophosphates represent potential pollutants that may exhibit different physicochemical properties and potentially greater biotoxicity and environmental persistence than the parent compounds. Studies have found that residual organophosphates in the environment can undergo degradation through processes such as hydrolysis, photolysis, and redox reactions, creating transformation products that may infiltrate soil environments more readily than their parent compounds and impact soil microbial communities while exerting toxicological effects on organisms such as earthworms [3].

Experimental Methods and Research Protocols

Analytical Methods for this compound Detection

The recommended method for this compound analysis in formulations involves extraction from samples using aqueous dioxane, followed by passing an aliquot of the extract through a cation-exchange resin column which retains the this compound. The compound is then eluted with methanolic ammonium acetate solution and wet oxidized to orthophosphoric acid. The phosphorus content is determined as the phosphovanadomolybdate complex by differential spectrophotometry at 430 nm [2].

For residue analysis in food crops, this compound is extracted with methanol and separated from naturally occurring phosphorus-containing compounds using a cation-exchange resin column. The this compound is eluted from the resin using buffer solution and further purified by extraction into chloroform. After chloroform evaporation, the residual this compound is wet oxidized to inorganic phosphate and determined as the deep blue molybdophosphate complex at 820 nm. This method has demonstrated successful recovery of added this compound from 50 gm samples of various food crops, including brussels sprouts, potatoes, sugar beets, sugar beet foliage, apples, broad beans, cabbage, and strawberries, with detection limits of approximately 0.05 ppm on a 50 gm sample [2].

Neurotoxicity Assessment Protocols

Research on the neurotoxic effects of pesticides typically employs standardized experimental approaches:

- Transcriptome sequencing (RNA-Seq) in brain regions such as ventral midbrain (VMB) and striatum (STR) of pesticide-treated mice

- Pathway analysis to identify concordant signaling pathways affected by pesticide exposure

- Network analysis to identify common genes and central nodes in toxic response networks

- Comparative analysis with human disease pathways to identify potential mechanistic overlaps

These approaches have been used to demonstrate that pesticides including paraquat, pyridaben, and maneb produce common signaling pathways in mouse brain regions that are concordant with known signaling pathways identified in human Parkinson's disease [4].

Experimental workflow for this compound analysis spans analytical, molecular, and bioinformatic domains.

Regulatory History and Current Status

The regulatory trajectory of this compound reflects the broader evolution of pesticide regulation and the increasing emphasis on environmental and human health considerations that emerged in the latter decades of the twentieth century. This compound received its first registration with the United States Environmental Protection Agency during the 1960s, when organophosphate insecticides were gaining widespread acceptance as alternatives to persistent organochlorine compounds [1].

Chronology of Regulatory Changes

Table 3: Regulatory History of this compound

| Time Period | Regulatory Status | Key Influences |

|---|---|---|

| 1960s | First EPA registration | Development of organophosphates as alternatives to persistent organochlorines |

| 1970s-1980s | Active registration maintained | Considered important for specialized pest control applications |

| 1990s-2000s | Increased regulatory scrutiny | Advancements in understanding organophosphate toxicity mechanisms |

| Current Status | Not approved in USA and EU | Classification as obsolete pesticide by WHO |

The compound maintained active registration status through the 1970s and into the 1980s, during which period it was considered an important tool for specialized pest control applications. However, as scientific understanding of organophosphate toxicity mechanisms advanced and regulatory frameworks became more stringent, this compound began to face increased scrutiny. The compound's status as an acetylcholinesterase inhibitor placed it within a class of chemicals that regulatory agencies increasingly viewed with caution due to their potential for causing neurological effects [1].

By the 1990s and 2000s, regulatory authorities in major agricultural markets began implementing more restrictive policies toward organophosphate insecticides. The European Union, under its pesticide regulation framework, declined to approve this compound for continued use, effectively removing it from the European market. Similarly, the United States Environmental Protection Agency ceased to maintain active registrations for this compound, resulting in its removal from the American agricultural marketplace. The World Health Organization formally classified this compound as an obsolete pesticide in its Recommended Classification of Pesticides by Hazard, designating it with the classification "O" for obsolete [1].

Contemporary Research Applications

While this compound is no longer used as an insecticide, it continues to serve specific purposes in scientific research:

- Understanding mechanisms of organophosphate poisoning: Researchers use this compound in controlled laboratory settings to study how it affects the nervous system and other organs, ultimately aiming to develop better treatments for organophosphate poisoning in humans.

- Developing biosensors for detecting organophosphate contamination: Scientists are exploring the potential of using this compound to develop biosensors that can specifically detect the presence of organophosphate compounds in the environment.

- Comparative toxicology studies: this compound serves as a reference compound in studies comparing the toxicity profiles and mechanisms of different organophosphate structures.

- Environmental persistence modeling: The compound provides a model system for understanding the fate and transformation of organophosphates in various environmental compartments [1].

These research applications leverage this compound's well-characterized properties and historical data while contributing to broader understanding of organophosphate toxicology and environmental behavior. The compound's unique structural features, particularly its triazine moiety, continue to make it an interesting subject for structure-activity relationship studies in organophosphate chemistry [1].

Conclusion and Future Perspectives

This compound represents a historically significant organophosphate insecticide that has transitioned from agricultural application to research tool. Its unique structural characteristics, combining phosphorodithioate and triazine components, distinguished it from other organophosphates and contributed to its specific biological activity and selective toxicity against aphids. While its agricultural use has been discontinued due to evolving regulatory standards and understanding of organophosphate risks, this compound continues to provide value in controlled research settings.

Future research directions involving this compound and similar obsolete organophosphates include:

- Mechanistic toxicology studies to further elucidate the molecular pathways linking organophosphate exposure to neurodegenerative processes

- Development of detection methodologies with enhanced sensitivity and specificity for organophosphate compounds

- Structure-activity relationship analyses to identify structural features associated with reduced environmental and health impacts

- Historical environmental impact assessments to understand the long-term consequences of past pesticide use patterns

References

Principles of Electroanalytical Analysis

Menazon and its alkaline hydrolysis products can be analyzed using techniques like Differential Pulse Polarography (DPP). Detection relies on measuring the diffusion-controlled cathodic currents from the reduction of specific electroactive groups in the molecule at a mercury electrode [1].

- Analysis of this compound: In a methanol/water medium at pH 4.78, this compound yields two cathodic peaks. The more negative peak (around -0.8 V vs. Ag/AgCl) is suitable for quantification [1].

- Analysis of Hydrolysis Products: Alkaline hydrolysis of this compound produces compounds that, when the solution is acidified to pH 4.3, generate two cathodic and one adsorption-controlled anodic wave [1].

The table below summarizes the key quantitative data for the analysis:

| Analyte | Technique | Supporting Electrolyte | Key Quantitative Peaks/Waves (vs. Ag/AgCl) | Linear Dynamic Range | Limit of Detection |

|---|---|---|---|---|---|

| This compound | Differential Pulse Polarography (DPP) | (1+4) Methanol/Water, pH 4.78 | Cathodic peak at ~ -0.8 V | Over 2–2.5 orders of magnitude | ( 5.5 \times 10^{-7} ) M [1] |

| Hydrolysis Products | Differential Pulse Polarography (DPP) | Alkaline hydrolysis, then acidified to pH 4.3 | Two cathodic waves, one anodic wave | Over 2–2.5 orders of magnitude (cathodic) | ( 0.17 \times 10^{-6} ) M [1] |

Detailed Experimental Protocols

Protocol 1: Direct Determination of this compound via DPP

This protocol is for the direct detection and quantification of intact this compound in a standard solution [1].

- Solution Preparation: Prepare a (1+4) v/v mixture of methanol and water. Adjust the pH of this solvent mixture to 4.78 using a suitable buffer.

- Standard Solution: Dissolve a known amount of high-purity this compound standard in the methanol/water solvent to prepare a stock solution.

- Instrumental Parameters (DPP):

- Working Electrode: Static Mercury Drop Electrode (SMDE).

- Reference Electrode: Ag/AgCl (with KCl electrolyte).

- Counter Electrode: Platinum wire.

- Purge Time: Deoxygenate the solution by purging with high-purity nitrogen or argon for 8-10 minutes before measurement.

- Pulse Parameters: Optimize modulation amplitude and pulse duration for the best signal-to-noise ratio.

- Calibration and Measurement: Record DPP polarograms of the standard solutions. Use the height of the cathodic peak at approximately -0.8 V to construct a calibration curve for quantifying unknown samples.

Protocol 2: Analysis of this compound Hydrolysis Products

This protocol studies the alkaline hydrolysis products of this compound, which can be relevant for environmental degradation studies [1].

- Hydrolysis Reaction:

- Transfer an aliquot of the this compound stock solution to a vial.

- Add sodium hydroxide solution to a final concentration of 0.1 M.

- Allow the hydrolysis to proceed for a defined period (exact time should be optimized and consistent).

- Sample Acidification: After hydrolysis, carefully acidify the solution to pH 4.3 using a dilute acid.

- Instrumental Analysis:

- Use the same DPP instrument parameters as in Protocol 1.

- Record the polarogram, which should show two cathodic waves and one anodic wave from the hydrolysis products.

- Quantification: The cathodic processes are linear with concentration and can be used for quantification. Note that the anodic wave is adsorption-controlled and may only provide a linear response at low concentrations.

Workflow and Detection Mechanism

The following diagram illustrates the core experimental workflow and the electrochemical process for this compound detection.

Application Notes & Troubleshooting

- Method Validation: Always perform a recovery study when applying this method to a new sample matrix (e.g., crops, soil). The literature reports successful recovery of this compound from various crops using extraction and clean-up methods [2].

- Troubleshooting Common Issues:

- Poor Peak Definition: Ensure the solvent mixture is homogeneous and the pH is accurately adjusted. Check the condition of the mercury electrode.

- Irreproducible Results: Consistently control the purge time and the drop time of the mercury electrode. Verify the concentration and purity of the supporting electrolyte.

- Low Sensitivity: Confirm the calibration of the instrument. For lower detection limits, explore using Adsorptive Stripping Voltammetry, which has been applied to other triazine compounds [1].

References

HPLC-DAD Method for Anticholinesterase Pesticides

The core information comes from a 2022 study that developed and validated a multi-analyte HPLC-DAD method for forensic toxicology, capable of detecting organophosphates like Menazon in biological matrices [1] [2]. The method was designed to be reliable, fast, simplistic, and cost-effective.

Key Instrumentation and Materials

- Chromatographic System: High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD).

- Analytical Column: The specific column used for separation is not mentioned in the provided method. You may need to consult general methods for organophosphate analysis or select a common reversed-phase C18 column as a starting point for development.

- Standard Pesticides: The method was validated using standards for aldicarb, carbofuran, forate, and their metabolites [1]. This compound would need to be included as an additional standard.

- Biological Matrices: Validated for stomach contents, liver, vitreous humor, and blood from multiple animal species (cats, dogs, rats, chickens) [1].

Detailed Experimental Protocol

The following workflow outlines the complete analytical procedure:

1. Sample Preparation The method uses an approach inspired by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique [1] [2]:

- Proteins in the biological sample are precipitated using a solvent like acetonitrile.

- The mixture is centrifuged to separate the solid sediment.

- The supernatant, which contains the target analytes (pesticides), is collected for direct injection into the HPLC system.

2. HPLC-DAD Analysis While the specific chromatographic conditions (column, mobile phase, gradient) for separating this compound are not detailed in the provided search results, the general principles of HPLC-DAD analysis are [1]:

- Identification: The DAD detector allows for the precise identification of different metabolites by comparing their UV-Vis absorption spectra against reference spectra in libraries.

- Quantification: The area under the chromatographic peak for this compound is used to determine its concentration in the sample based on a calibration curve.

Method Validation Data

The method was rigorously validated. The following table summarizes the key analytical performance figures obtained, which serve as benchmarks for developing an assay for this compound [1] [2].

| Analytical Parameter | Performance Result |

|---|---|

| Linearity Range | 25–500 μg/mL |

| Correlation Coefficient (r²) | >0.99 for all matrices |

| Precision & Accuracy | Coefficient of Variation (CV) < 15% |

| Recovery of Analytes | 31% to 71% |

| Selectivity | No significant interfering peaks from common xenobiotics or matrix effects |

Important Limitations and Notes

- No this compound-Specific Data: The core method was validated for pesticides like forate, but not explicitly for this compound. You must incorporate a this compound standard and re-validate the relevant parameters.

- Method Development Required: You will need to develop and optimize the specific chromatographic conditions (column type, mobile phase composition, gradient elution program, and detection wavelength) to achieve good separation and detection of this compound.

- Context from Other Methods: Another study using HPLC-DAD for vitamin analysis demonstrates that wavelength selection is critical; it used 230 nm for menadione sodium bisulphite [3]. This underscores the need to determine the optimal detection wavelength for this compound experimentally.

How to Proceed

For a complete protocol, I suggest you:

- Source a this compound Standard: Obtain a high-purity chemical standard to establish retention time and detector response.

- Develop Chromatography: Begin method development using a standard reversed-phase C18 column and a water/acetonitrile or water/methanol mobile phase gradient, monitoring with a DAD set to a broad wavelength range (e.g., 200-300 nm).

- Perform Validation: Once a preliminary method is established, conduct a full validation for this compound according to guidelines, assessing the parameters listed in the table above.

References

Application Notes: Polarographic Determination of Menazon

Polarographic methods, particularly differential-pulse polarography (DPP), have been established for the analysis of the pesticide Menazon and its hydrolysis products [1]. These methods are valuable for quantifying the compound in various samples, offering a reliable electroanalytical approach.

Experimental Protocol

The following workflow outlines the general procedure for the polarographic determination of this compound, synthesized from historical electroanalytical studies [1].

Step-by-Step Procedure

Sample Preparation

- If analyzing formulations, a preliminary separation using column chromatography on acidic alumina may be necessary to isolate this compound from emulsifiers and other ingredients [2]. This compound can be eluted using dioxan.

- Transfer a suitable aliquot of the prepared sample solution into the polarographic cell.

Supporting Electrolyte

- Add an appropriate supporting electrolyte to the cell. The specific composition should be optimized based on the sample matrix. Common supporting electrolytes include buffers for pH control or salt solutions.

Deaeration

- Purge the solution in the polarographic cell with an inert gas (e.g., nitrogen or argon) for approximately 5-15 minutes to remove dissolved oxygen, which can interfere with the analysis.

Instrumental Parameters (General DPP Guidance)

- Working Electrode: Static Mercury Drop Electrode (SMDE) or Dropping Mercury Electrode (DME).

- Pulse Amplitude: 25-100 mV.

- Scan Rate: 2-10 mV/s.

- Drop Time: 0.5-2 seconds.

Recording and Measurement

- Initiate the potential scan across the range where this compound is reduced.

- Record the differential-pulse polarogram.

- Measure the height of the peak current for the this compound reduction wave.

Calibration and Quantification

- Prepare a series of standard solutions with known concentrations of this compound.

- Record polarograms for these standard solutions under identical conditions.

- Construct a calibration curve by plotting peak current versus concentration.

- Determine the concentration of the unknown sample from this calibration curve.

Key Parameters and Analytical Data

The table below summarizes the key polarographic characteristics of this compound and its hydrolysis products as reported in the literature [1].

Table 1: Polarographic Data for this compound and Related Compounds

| Compound | Method | Half-wave Potential (E₁/₂) / V | Peak Potential (Eₚ) / V | Limit of Detection | Notes | Citation |

|---|---|---|---|---|---|---|

| This compound | DC Polarography | Not specified | - | Not specified | Studied in context of hydrolysis | [1] |

| This compound | Differential-Pulse Polarography | - | Not specified | Not specified | Primary method for detection | [1] |

| Hydrolysis Products | DC Polarography | Not specified | - | Not specified | Multiple products identified | [1] |

| Hydrolysis Products | Differential-Pulse Polarography | - | Not specified | Not specified | Enabled study of degradation | [1] |

Table 2: Optimized Experimental Parameters for Differential-Pulse Polarography

| Parameter | Recommended Setting | Alternative Range / Notes |

|---|---|---|

| Technique | Differential-Pulse Polarography (DPP) | DC Polarography also applicable |

| Working Electrode | Dropping Mercury Electrode (DME) | Static Mercury Drop Electrode (SMDE) |

| Reference Electrode | Saturated Calomel Electrode (SCE) | Ag/AgCl |

| Supporting Electrolyte | Buffer or salt solution | To be optimized for sample matrix |

| Deaeration Gas | High-Purity Nitrogen | Argon |

| Deaeration Time | 5-15 minutes | Until oxygen wave disappears |

| Pulse Amplitude | 50 mV | 25 - 100 mV |

| Scan Rate | 5 mV/s | 2 - 10 mV/s |

Important Considerations for Researchers

- Method Modernization: The core citations for this method are from 1985 and 1971 [1] [2]. You should consider validating and updating this protocol with contemporary electroanalytical techniques, such as using more advanced electrode materials or square-wave voltammetry for increased sensitivity and speed.

- Matrix Effects: The sample matrix (e.g., formulation type, environmental sample) can significantly influence the polarographic response. The sample preparation and clean-up step is critical for accurate results [2].

- Hydrolysis and Stability: this compound is susceptible to hydrolysis, and the polarographic method was historically used to study its degradation products [1]. Ensure sample stability during storage and analysis.

Suggested Research and Validation Steps

- Literature Review: Conduct a broader search for more recent studies on this compound or structurally similar pesticides using voltammetric techniques.

- Method Development: Systemically optimize key parameters like the supporting electrolyte pH/composition and DPP settings (pulse amplitude, scan rate) using standard solutions.

- Validation: Establish the method's figures of merit, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (e.g., via spike-recovery experiments).

Conclusion

While polarographic determination, particularly DPP, is a viable classical method for analyzing this compound, the available scientific literature is outdated. This guide provides a foundational protocol based on that research. For current drug development and environmental monitoring, validating this approach or developing a method using a more modern analytical technique is highly recommended.

References

Analytical Protocol for Quantifying Organophosphates in Biological Matrices

This protocol is adapted from modern methodologies for anticholinesterase pesticides and multi-residue analysis [1] [2]. The following workflow outlines the entire analytical procedure from sample collection to quantification.

Diagram 1: A workflow for the analysis of organophosphate pesticides in biological samples, covering sample preparation and instrumental analysis.

Materials and Reagents

- Analytical Standards: Menazon (CAS 78-57-9) and a suitable internal standard (e.g., deuterated organophosphate) [3].

- Solvents: High-purity methanol, acetonitrile, acetic acid, and water (LC-MS grade).

- Salting-Out Reagents: Magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate [2].

- Biological Matrices: Urine, blood, liver, or stomach content samples [1].

Sample Preparation: SALLE Extraction

The Salting-Liquid-Liquid Extraction (SALLE) technique is recommended for its high recovery rates for polar pesticides [2].

- Homogenization: For tissue samples (e.g., liver, stomach content), homogenize 1.0 g with 5 mL of water [1]. For urine or blood, pipette 1.0 mL directly into a centrifuge tube.

- Internal Standard: Spike all samples (including calibrators and quality controls) with an appropriate internal standard.

- Protein Precipitation & Extraction: Add 5 mL of acidified acetonitrile (1% acetic acid) to the sample. Vortex vigorously for 1 minute.

- Salting-Out: Add a salt mixture (e.g., 1 g NaCl, 1 g MgSO₄, 0.5 g sodium citrate). Shake for 2 minutes and allow to rest for 10 minutes for phase separation [2].

- Centrifugation: Centrifuge at >4000 RPM for 5 minutes.

- Collection: Transfer the upper organic layer (acetonitrile phase) to a new tube and evaporate to dryness under a gentle nitrogen stream.

- Reconstitution: Reconstitute the dry extract in 200 µL of a methanol/water (10:90, v/v) mixture for analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for sensitive and specific quantification [4] [2].

- Chromatography:

- Column: C18 reversed-phase column (e.g., Hypersil Gold aQ, 100 mm x 2.1 mm, 1.9 µm) [2].

- Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid.

- Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM). The table below suggests potential transitions for this compound. Note: These are theoretical and must be optimized experimentally.

Table 1: Theoretical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |

|---|---|---|---|

| 282.0 [M+H]⁺ | 155.0 (C₄H₇N₅S⁺) * | 20 | Quantifier |

| 282.0 [M+H]⁺ | 124.9 (PO(SCH₃)₂⁺) * | 30 | Qualifier |

\These are proposed fragments based on the this compound structure (C₆H₁₂N₅O₂PS₂) and require empirical confirmation.*

Validation Parameters

Any analytical method must be validated. The table below summarizes typical acceptance criteria based on forensic and biomonitoring guidelines [1] [2].

Table 2: Key Method Validation Parameters and Targets

| Parameter | Target | Description |

|---|---|---|

| Linearity | r² > 0.99 | Across the calibration range (e.g., 1-500 ng/mL). |

| Accuracy | 85-115% | Measured as % recovery of known concentration. |

| Precision | CV < 15% | Intra- and inter-day variability. |

| Limit of Detection (LOD) | - | Signal-to-noise ratio > 3:1. |

| Limit of Quantification (LOQ) | - | Signal-to-noise ratio > 10:1, with precision and accuracy < 20%. |

| Recovery | >70% [2] | Efficiency of the extraction process. |

| Matrix Effect | <15% [1] | Suppression or enhancement of ionization by the sample matrix. |

Important Considerations for Researchers

- Chemical Properties of this compound: this compound (Molecular Weight: 281.3 g/mol) has relatively low solubility in water (240 mg/L at 20°C) and common organic solvents but is soluble in hydroxylic solvents [3]. This should guide choice of extraction and reconstitution solvents.

- Historical Context and Obsolete Status: this compound is classified as an obsolete pesticide and is no longer approved for use in the EU or USA [3]. Research involving it is typically limited to historical contamination, environmental fate studies, or as a model compound in toxicology.

- Toxicology: Like other organophosphates, this compound acts as an acetylcholinesterase inhibitor [3].

Troubleshooting and Pro Tips

- Matrix Effects: Always use matrix-matched calibration standards (prepared in the same biological matrix as your samples) or a stable isotope-labeled internal standard to correct for ionization suppression/enhancement in the mass spectrometer [1].

- Low Recovery: If recovery is low, experiment with different extraction solvents (e.g., ethyl acetate) or adjust the pH during the extraction step to improve analyte partitioning.

- Poor Chromatography: If peak shape is poor, try different column chemistries (e.g., HILIC for very polar compounds) or modify the mobile phase additives (e.g., ammonium acetate instead of formic acid).

References

QuEChERS Method Overview and Workflow

The QuEChERS method, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, was developed in the early 2000s as a streamlined alternative to traditional sample preparation techniques [1]. Its core principle involves extracting analytes from a sample matrix with an organic solvent (typically acetonitrile) followed by a "salting-out" phase separation and a dispersive Solid-Phase Extraction (d-SPE) cleanup to remove water and interfering compounds [1] [2].

The general workflow can be summarized in the following diagram, which you can adapt for Menazon:

Adaptable QuEChERS Protocol for Pesticide Residue Analysis

The table below outlines the key steps and parameters of a standard QuEChERS protocol. This is a generalized template that requires optimization for this compound and your specific sample matrix [1] [2] [3].

| Step | Description | Key Parameters & Materials | Purpose |

|---|

| 1. Extraction | Homogenize sample. Weigh 10 g into a centrifuge tube. Add 10 mL acetonitrile and internal standard. Shake vigorously [2]. | Solvent: Acetonitrile (ACN). Sample Size: ~10 g. Internal Standard: Use if available (e.g., deuterated analog). | To dissolve and separate the target analytes from the bulk sample matrix. | | 2. Partitioning ("Salting Out") | Add a salt mixture to the tube. Shake vigorously and centrifuge [1] [2]. | Salts: MgSO₄ (drying agent), NaCl (aids separation). Buffering: Citrate salts for pH control. Centrifugation: ~5 min. | To separate the organic layer from the aqueous phase, partitioning analytes into ACN while leaving water-soluble interferents behind. | | 3. d-SPE Cleanup | Transfer an aliquot of the upper ACN layer to a tube containing d-SPE sorbents. Shake briefly and centrifuge [1] [2]. | Sorbents: MgSO₄ (removes water), PSA (removes fatty acids, organic acids), C18 (removes non-polar interferents). Selection depends on matrix. | To remove residual water and co-extracted matrix components (e.g., pigments, fatty acids) that could interfere with the analysis. | | 4. Analysis Preparation | Transfer the purified supernatant to an autosampler vial. Dilute with solvent if necessary for compatibility with the instrumental analysis [1]. | Compatibility: Ensure solvent strength matches mobile phase. Filtration: Optional, through a PTFE syringe filter. | To prepare a clean, compatible sample extract for chromatographic injection. |

Method Development and Validation Considerations for this compound

Since a specific method for this compound was not found, you will need to develop and validate one. Here are key points to consider:

- Method Adaptation: The core QuEChERS protocol is highly adaptable. You will need to optimize the type and amount of d-SPE sorbents based on the nature of your sample matrix (e.g., high water, fat, or pigment content) to achieve the best cleanup and recovery for this compound [1] [3].

- Analytical Determination: The final extract is typically analyzed by LC-MS/MS or GC-MS [1] [4]. You will need to establish the specific chromatographic and mass spectrometric conditions for separating and detecting this compound.

- Method Validation: Any new method must be rigorously validated. Key parameters to evaluate include [4] [5]:

- Linearity and range.

- Accuracy (recovery %).

- Precision (repeatability).

- Limit of Quantification (LOQ).

- Selectivity/Specificity.

Limitations and Troubleshooting

Be aware that the standard QuEChERS method may have limitations for certain compounds. Highly polar or lipophilic analytes might not partition effectively [3]. If this compound falls into one of these categories, you may need to explore modifications or "Mega-Method" variants that extend the extraction efficiency [3]. The use of isotopically labeled this compound as an internal standard, if commercially available, is highly recommended to compensate for potential matrix effects and analytical errors [3].

References

- 1. QuEChERS Method Simplified: Key Steps and Applications [sepscience.com]

- 2. QuEChERS: Home [quechers.eu]

- 3. QuEChERS: Beyond Convention - Part 2 [smithers.com]

- 4. Determination of neonicotinoids and other residues in ... [sciencedirect.com]

- 5. Bioanalytical Method Development and Validation ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Analytical Method Development for Organophosphate Pesticides: A Menazon-Focused Approach

Introduction to Analytical Method Development

Analytical method development is a foundational process in scientific laboratories, ensuring that generated data is accurate, reliable, and compliant with regulatory standards. For pesticide analysis, properly designed and validated methods must withstand scrutiny from regulators such as the FDA and agencies following International Council for Harmonisation (ICH) guidelines [1]. This process involves creating procedures to identify, quantify, and characterize a substance or mixture, delivering consistent, reliable results across multiple runs, analysts, instruments, and laboratory conditions [1].

Well-developed analytical methods are essential for multiple reasons: ensuring product quality and safety by detecting contaminants and variations in concentration; supporting regulatory submissions during drug approval processes; facilitating batch release and stability testing; and aiding in formulation and process development [1]. Inaccurate or poorly validated methods can lead to costly development delays, regulatory rejections, product recalls, or the release of ineffective or dangerous products into the market [1].

Method Development Strategy for Menazon

Defining Analytical Requirements

The development of an analytical method for this compound should begin with defining the Analytical Target Profile (ATP), which specifies the purpose of the method (e.g., quantification of this compound in water, soil, or food matrices) [1]. This foundational step guides all subsequent development decisions and ensures the method meets its intended purpose.

The iterative, data-driven process typically evolves from simple trial-based experiments to highly optimized and reproducible protocols. Scientists begin with a rudimentary method based on known chemical and physical characteristics of the analyte, then systematically refine method parameters such as solvent composition, pH, column type, or detection wavelength based on preliminary data [1]. This optimization phase aims to enhance method performance in terms of sensitivity, selectivity, and reproducibility through iterative testing [1].

Technique Selection for this compound Analysis

This compound, being an organophosphate pesticide, requires sensitive and selective analytical techniques. Based on analyses of similar compounds, the most appropriate techniques include:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity for organophosphates, allowing for precise quantification and confirmation [2] [3].

Gas Chromatography with Mass Spectrometry (GC-MS): Suitable for volatile compounds and widely used in multi-residue pesticide methods [4].

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD): Offers a reliable, cost-effective alternative with simpler operation and maintenance requirements [3].

The selection between these techniques should be based on the compound's physical/chemical properties, available instrumentation, required sensitivity, and the complexity of the sample matrix [1].

Sample Preparation: QuEChERS Approach

For complex matrices, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become the primary choice for pesticide residue analysis. Originally developed for plant products, it has been successfully modified for various matrices, including fatty foods and animal products [4].

The basic QuEChERS workflow for this compound would involve:

Extraction: Using appropriate solvents such as acetonitrile, ethyl acetate, or mixtures thereof [4] [2]

Partitioning: Adding salts to separate organic and aqueous phases

Clean-up: Using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering compounds

Concentration: If necessary, concentrating the extract to achieve lower detection limits

For high-sugar matrices, ethyl acetate may be preferable to acetonitrile due to the limited solubility of sugars in ethyl acetate, reducing matrix effects [2].

Table 1: QuEChERS Method Variations for Different Matrices

| Matrix Type | Recommended Extraction Solvent | Clean-up Sorbents | Considerations |

|---|---|---|---|

| High-sugar commodities (fruits) | Ethyl acetate | PSA, C18, GCB | Limited sugar solubility in ethyl acetate reduces matrix effects [2] |

| Fatty foods | Acetonitrile | C18, Z-Sep, EMR-Lipid | Effective lipid removal crucial for accurate quantification [4] |

| Animal tissues | Acetonitrile-ethyl acetate mixture | PSA, C18, GCB | Modified QuEChERS required for biological matrices [4] |

Method Validation Parameters

Once a method is developed, it must be validated to ensure it consistently delivers accurate and reproducible results. The validation parameters are defined by ICH Q2(R1) guidelines and include the following critical aspects [1]:

Specificity and Selectivity

Specificity refers to the method's ability to accurately identify and measure this compound without interference from other components in the sample matrix, such as excipients, degradation products, or process-related impurities [1]. This is particularly critical in complex mixtures where multiple compounds with similar structures may co-elute or overlap in the detection window.

Specificity is typically demonstrated by showing that the this compound peak is well-resolved from adjacent peaks and remains unaffected in the presence of known or potential interferents. In chromatography, this requires baseline separation of this compound from other matrix components [1].

Accuracy

Accuracy describes how close the test results are to the true value or accepted reference value, reflecting the degree to which a measurement conforms to the actual amount of this compound present in the sample [1]. Accuracy is essential for determining the reliability of test data, especially in quantitative analysis.

Accuracy is typically assessed through recovery studies, where known quantities of this compound are added (spiked) into the sample matrix, and the percentage of analyte recovered is calculated. Acceptable recovery typically falls within a predefined range, such as 98-102%, depending on the nature of the method and regulatory expectations [1]. Accuracy must be demonstrated across the intended range of concentrations to ensure validity throughout the product lifecycle.

Precision

Precision refers to the degree of repeatability under normal operating conditions, reflecting how closely individual measurements of the same sample align when the procedure is repeated multiple times [1]. Precision is a key indicator of the method's consistency and is critical for quantitative assays where reproducibility is essential for regulatory acceptance.

Precision is commonly evaluated in terms of standard deviation or relative standard deviation (RSD) across replicate measurements and is categorized into three levels [1]:

- Repeatability: Same analyst, same equipment, short time interval

- Intermediate precision: Different analysts, equipment, and days

- Reproducibility: Across different laboratories

Additional Validation Parameters

Other critical validation parameters include:

Linearity: The method's ability to produce results proportional to analyte concentration over a specified range, typically tested using at least five concentration levels with a correlation coefficient (R²) ≥ 0.999 [1]

Range: The interval between the upper and lower concentration of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated

Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified

Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with acceptable precision and accuracy [4] [3]

Robustness: Measures how resistant the method is to small, deliberate changes in parameters such as flow rate, temperature, or mobile phase composition [1]

Table 2: Typical Validation Parameters and Acceptance Criteria for Pesticide Methods

| Validation Parameter | Experimental Approach | Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Spiked samples at multiple concentrations | 70-120% (depending on concentration) | [4] |

| Precision (RSD) | Repeated analysis of homogeneous samples | ≤20% (depending on concentration) | [4] [3] |

| Linearity | Calibration curves with ≥5 concentration levels | R² ≥ 0.99 | [1] [4] |

| LOD | Signal-to-noise ratio of 3:1 | Compound-dependent | [3] |

| LOQ | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy | Compound-dependent | [4] [3] |

| Matrix Effects | Comparison of solvent vs. matrix-matched calibration | Signal suppression/enhancement ≤ ±20% | [4] |

Experimental Workflow for this compound Analysis

The following diagram illustrates the complete workflow for this compound analytical method development and validation:

Detailed Protocols

Sample Preparation Protocol Using Modified QuEChERS

Materials and Reagents:

- This compound analytical standard (high purity)

- Acetonitrile (HPLC grade)

- Ethyl acetate (HPLC grade)

- Anhydrous magnesium sulfate

- Sodium chloride

- Primary Secondary Amine (PSA) sorbent

- C18 sorbent

- Graphitized Carbon Black (GCB)

Procedure:

- Homogenize representative sample material

- Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube

- Add 10 mL of acetonitrile:ethyl acetate (1:1, v/v) mixture

- Vortex vigorously for 1 minute

- Add extraction salts (4 g MgSO₄, 1 g NaCl)

- Shake immediately and vigorously for 1 minute

- Centrifuge at 4000 rpm for 5 minutes

- Transfer 6 mL of supernatant to a d-SPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄

- Vortex for 30 seconds

- Centrifuge at 4000 rpm for 5 minutes

- Transfer supernatant to a vial for analysis

Note: For fatty matrices, additional clean-up with Z-Sep or EMR-Lipid may be necessary [4].

LC-MS/MS Analysis Protocol

Chromatographic Conditions:

- Column: C18 (100 mm × 2.1 mm, 1.7 μm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Methanol with 0.1% formic acid

- Gradient: 5% B to 95% B over 10 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Column Temperature: 40°C

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray ionization (ESI) positive

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/hr

- Cone Gas Flow: 150 L/hr

- Collision Gas Flow: 0.15 mL/min

- Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound

Method Validation Protocol

Linearity and Range:

- Prepare this compound stock solution in acetonitrile (1000 μg/mL)

- Prepare serial dilutions to obtain at least 5 calibration standards covering the expected concentration range

- Analyze in triplicate

- Plot peak area versus concentration

- Calculate correlation coefficient, slope, and intercept

Accuracy and Precision:

- Prepare QC samples at three concentration levels (low, medium, high) in replicates of six

- Analyze over three different days for intermediate precision

- Calculate mean concentration, standard deviation, and RSD

- Perform recovery studies by spiking blank matrix with known this compound concentrations

Specificity:

- Analyze blank matrix samples from at least six different sources

- Confirm no interference at the retention time of this compound

- Demonstrate separation from potentially interfering compounds

Regulatory Considerations

Analytical methods must comply with regulatory expectations to be accepted in submissions and inspections. Key regulatory guidelines include:

ICH Guidelines: The International Council for Harmonisation provides globally recognized standards, particularly ICH Q2(R1) for method validation [1]

FDA Expectations: The U.S. Food and Drug Administration aligns with ICH but also emphasizes lifecycle management of analytical procedures, robust documentation, data integrity, and validation of computerized systems (21 CFR Part 11 compliance) [1]

European Regulations: Regulation (EC) No 396/2005 establishes Maximum Residue Levels (MRLs) for pesticides in food and feed [2]

A revised guideline, ICH Q2(R2) and Q14 (Analytical Procedure Development), is currently under finalization, integrating lifecycle and risk-based approaches [1].

Conclusion

While specific method details for this compound are not available in the current literature, this comprehensive guide provides a framework for developing and validating robust analytical methods for this organophosphate pesticide. By following the systematic approach outlined—from defining analytical requirements through method validation—researchers can develop reliable methods suitable for regulatory submission.

The key to successful method development lies in understanding the chemical properties of this compound, selecting appropriate sample preparation and detection techniques, and rigorously validating the method against established criteria. The QuEChERS approach coupled with LC-MS/MS or GC-MS analysis provides a solid foundation for this compound determination in various matrices.

References

- 1. Introduction to Analytical Method Development and ... [labmanager.com]

- 2. Method validation for the determination of 314 pesticide ... [sciencedirect.com]

- 3. Development, Optimization, and Validation of Forensic ... [mdpi.com]

- 4. Validation and application of a method for determination ... [pmc.ncbi.nlm.nih.gov]

Application Note: Detection of Menazon Hydrolysis Products

1. Introduction Menazon (S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate) is an organophosphate insecticide that is now classified as obsolete [1]. Understanding its breakdown products is crucial for environmental monitoring and toxicological studies, as hydrolysis is a primary degradation pathway. This note details protocols based on classic hydrolysis reactions and recommends modern analytical techniques for the detection of its products.

2. Experimental Protocols

2.1. Hydrolysis of this compound The following protocols are adapted from the seminal work by Calderbank (1966) [2].

2.1.1. Mild Acid Hydrolysis This method is designed to produce the primary thiol metabolite.

- Procedure: Dissolve this compound in a dilute hydrochloric acid solution. Gently heat the mixture. Monitor the reaction until completion.

- Expected Product: The main product is 2,4-diamino-6-mercaptomethyl-1,3,5-triazine [2].

2.1.2. Vigorous Acid Hydrolysis This method leads to extensive breakdown and formation of a dihydroxy compound.

2.1.3. Alkaline Hydrolysis This method results in a methylthio derivative.

- Procedure: Treat this compound with a methanolic potassium hydroxide (KOH) solution.

- Expected Product: The main product is 2,4-diamino-6-methylthiomethyl-1,3,5-triazine [2].

2.2. Analytical Detection and Characterization While the original study used techniques of the time (e.g., elemental analysis, melting point), the following contemporary instrumental methods are recommended for separation, detection, and confirmation.

- Sample Preparation: Extract hydrolyzed samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Concentrate the extract under a gentle stream of nitrogen before analysis.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Methodology: This is the preferred technique for separating and identifying the hydrolysis products. Use a reversed-phase C18 column. A mobile phase gradient of water and acetonitrile, both modified with 0.1% formic acid, is recommended for good separation and ionization.

- Detection: Employ electrospray ionization (ESI) in positive mode. Data-dependent MS/MS scans should be acquired to obtain fragmentation patterns for structural confirmation [3].

- Supplementary Techniques

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the molecular structure of isolated products.

- Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups (e.g., -SH, C=N) in the hydrolysis products.

3. Results and Data The table below summarizes the characterized hydrolysis products of this compound based on the described protocols.

Table 1: Characterized Hydrolysis Products of this compound

| Hydrolysis Condition | Main Product(s) Identified | Chemical Structure / Key Feature | Molecular Formula (MW) |

|---|---|---|---|

| Mild Acid | 2,4-diamino-6-mercaptomethyl-1,3,5-triazine | Triazine ring with -CH₂-SH group | C₄H₇N₅S (165 g/mol) |